molecular formula C8H14ClN B6199074 N-ethyl-1-ethynylcyclobutan-1-amine hydrochloride CAS No. 2680533-70-2

N-ethyl-1-ethynylcyclobutan-1-amine hydrochloride

Cat. No.: B6199074
CAS No.: 2680533-70-2
M. Wt: 159.7
InChI Key:
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Description

N-ethyl-1-ethynylcyclobutan-1-amine hydrochloride (NEECAH) is a cyclic amine derivative of ethyl ethynylcyclobutanone (EECB). NEECAH is an important research chemical used in the study of biochemical and physiological effects. It is a versatile compound that is used in multiple laboratory experiments and is also used in the synthesis of various compounds. NEECAH has a wide range of applications in scientific research, and its properties make it a useful tool for researchers.

Mechanism of Action

N-ethyl-1-ethynylcyclobutan-1-amine hydrochloride is an important research chemical that is used to study biochemical and physiological effects. The mechanism of action of this compound is not yet fully understood. However, it is thought to act as an agonist at certain receptors, which could explain its effects on biochemical and physiological processes.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to affect the activity of enzymes, proteins, and other molecules. It has also been shown to affect cell signaling, gene expression, and drug metabolism. In addition, this compound has been shown to have an effect on the immune system and has been used in the treatment of some diseases.

Advantages and Limitations for Lab Experiments

N-ethyl-1-ethynylcyclobutan-1-amine hydrochloride is a versatile compound that is used in multiple laboratory experiments. Its advantages include its low cost, quick synthesis, and its ability to be used in multiple experiments. Its limitations include its limited availability, its potential toxicity, and its lack of full understanding of its biochemical and physiological effects.

Future Directions

There are many potential future directions for research involving N-ethyl-1-ethynylcyclobutan-1-amine hydrochloride. These include further research into its mechanism of action, its effects on biochemical and physiological processes, its potential toxicity, and its potential therapeutic applications. Additionally, further research into the synthesis of this compound and its derivatives could lead to the development of new compounds with improved properties. Finally, further research into the use of this compound in drug development and drug delivery could lead to new treatments for diseases.

Synthesis Methods

N-ethyl-1-ethynylcyclobutan-1-amine hydrochloride can be synthesized from EECB via a two-step reaction. In the first step, EECB is converted to an ethynylcyclobutanone (ECB) by reaction with a Grignard reagent. In the second step, the ECB is reacted with an this compound (this compound) reagent. The reaction produces a cyclic amine derivative of ethyl ethynylcyclobutanone (this compound). This method of synthesis is quick, efficient, and cost-effective.

Scientific Research Applications

N-ethyl-1-ethynylcyclobutan-1-amine hydrochloride has a wide range of applications in scientific research. It is used in the synthesis of various compounds, and it is also used in the study of biochemical and physiological effects. This compound is used in studies involving enzyme kinetics, protein binding, and protein structure. It is also used in the study of cell signaling, gene expression, and drug metabolism.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-ethyl-1-ethynylcyclobutan-1-amine hydrochloride involves the reaction of N-ethylcyclobutan-1-amine with acetylene followed by hydrochloric acid treatment.", "Starting Materials": [ "N-ethylcyclobutan-1-amine", "Acetylene", "Hydrochloric acid" ], "Reaction": [ "Step 1: N-ethylcyclobutan-1-amine is reacted with acetylene in the presence of a palladium catalyst to form N-ethyl-1-ethynylcyclobutan-1-amine.", "Step 2: The resulting product is treated with hydrochloric acid to form N-ethyl-1-ethynylcyclobutan-1-amine hydrochloride." ] }

2680533-70-2

Molecular Formula

C8H14ClN

Molecular Weight

159.7

Purity

95

Origin of Product

United States

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